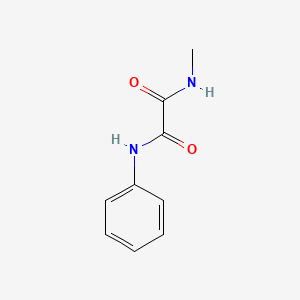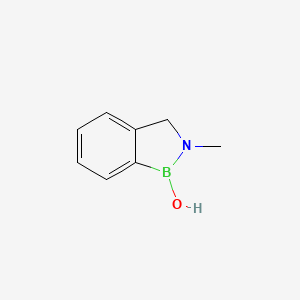
N-methyl-N'-phenylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N’-phenylethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methyl group attached to the nitrogen atom and a phenyl group attached to the carbon atom of the ethanediamide structure
准备方法
Synthetic Routes and Reaction Conditions
N-methyl-N’-phenylethanediamide can be synthesized through several methods. One common approach involves the N-methylation of amides using methylating agents such as phenyl trimethylammonium iodide. This method is known for its high yields and functional group tolerance . Another method involves the direct reductive N-methylation of nitro compounds, which is more straightforward and avoids the need for pre-preparation of NH-free amines .
Industrial Production Methods
In industrial settings, the production of N-methyl-N’-phenylethanediamide often involves the use of catalytic systems and methylating reagents such as methanol, dimethyl carbonate, or formaldehyde. These methods are chosen for their efficiency, cost-effectiveness, and scalability .
化学反应分析
Types of Reactions
N-methyl-N’-phenylethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amide into corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the amide into amines or other reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halides like iodomethane or bromomethane are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学研究应用
N-methyl-N’-phenylethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.
作用机制
The mechanism of action of N-methyl-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
N-methyl-N’-phenylethanediamide can be compared with other similar compounds, such as:
N,N-dimethylformamide (DMF): A common polar solvent used in organic synthesis.
N-methyl-1,2-phenylenediamine: Used in the synthesis of heterocycles and other organic compounds.
N,N-dimethylacetamide (DMA): Another polar solvent with similar applications to DMF.
These compounds share similar structural features and functional groups, but N-methyl-N’-phenylethanediamide is unique in its specific combination of methyl and phenyl groups, which can impart distinct chemical and biological properties.
属性
CAS 编号 |
10605-18-2 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC 名称 |
N-methyl-N'-phenyloxamide |
InChI |
InChI=1S/C9H10N2O2/c1-10-8(12)9(13)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12)(H,11,13) |
InChI 键 |
KTSOVCJVQFKJOK-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14154128.png)


![N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154142.png)
![Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one](/img/structure/B14154143.png)


![heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate](/img/structure/B14154167.png)
![[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate](/img/structure/B14154175.png)
![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)

![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)
